molecular formula C18H16N4O4 B2581801 1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941872-87-3

1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2581801
CAS No.: 941872-87-3
M. Wt: 352.35
InChI Key: NGIGVCJWQSZHKQ-UHFFFAOYSA-N
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Description

1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA. The presence of an oxazole ring fused to the purine adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the oxazole ring. Key steps include:

    Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and formamide derivatives under acidic or basic conditions.

    Oxazole Ring Formation: The oxazole ring is introduced via cyclization reactions involving suitable precursors such as α-haloketones and amidines.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions and functions.

    Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: Applications in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors,

Properties

IUPAC Name

4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-10(11(2)23)22-16(24)14-15(20(3)18(22)25)19-17-21(14)9-13(26-17)12-7-5-4-6-8-12/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIGVCJWQSZHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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